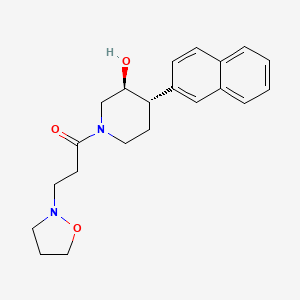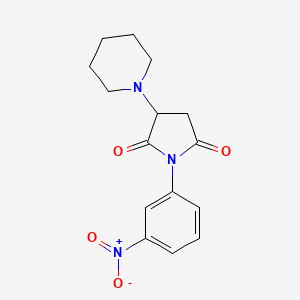![molecular formula C22H19F2N3O6S B4017438 N~1~-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4017438.png)
N~1~-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide
Beschreibung
The compound belongs to a class of organic molecules known for their complex structure and diverse chemical properties. These compounds often feature multiple functional groups, including sulfonyl, nitro, methoxy, and difluorophenyl groups, which contribute to their reactivity and potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of complex molecules like the one described typically involves multi-step chemical reactions, including the formation of sulfonyl amides and the coupling of aromatic compounds. Techniques such as the Stille coupling, as used in the synthesis of related biphenyl compounds (Stille et al., 2003), or the Bohlmann-Rahtz heteroannulation for creating specific frameworks (Bagley et al., 2005), could be analogous to steps required in synthesizing the target compound.
Molecular Structure Analysis
Determining the molecular structure involves spectroscopic methods such as NMR, IR, and X-ray crystallography. Studies like those on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide provide insights into molecular stability, electron delocalization, and structural parameters critical for understanding the compound's behavior (Sarojini et al., 2013).
Chemical Reactions and Properties
Chemical properties are influenced by the functional groups present. For instance, sulfonyl amides participate in reactions such as sulfo-Nitrogen exchanges or can be used to synthesize heterocycles and amino acid derivatives, providing a wide range of chemical functionalities and reactivity patterns. These properties are essential for the synthesis of pharmacologically active compounds and materials science applications (He & Chen, 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's applications. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide data on the thermal stability and phase transitions of the compound.
Chemical Properties Analysis
The chemical reactivity, including acid-base behavior, electrophilic and nucleophilic reactivity, and the potential for forming hydrogen bonds, can be assessed through a combination of experimental and computational methods. Studies on similar compounds reveal insights into their reactivity patterns, stability under different conditions, and interactions with biological molecules or materials (Kurosawa et al., 2003).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O6S/c1-14-3-9-18(12-21(14)27(29)30)34(31,32)26(16-5-7-17(33-2)8-6-16)13-22(28)25-20-10-4-15(23)11-19(20)24/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFKEKHWXZDXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2,6-dimethyl-4-morpholinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4017381.png)
![N-benzyl-N-[3-(2-furyl)-3-phenylpropyl]propanamide](/img/structure/B4017393.png)
![1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione](/img/structure/B4017399.png)


![2-(benzylthio)-6-(3-bromo-4-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4017410.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4017414.png)
![N-[2-(cyclohexylthio)ethyl]-2-phenylacetamide](/img/structure/B4017420.png)
![1-(4-methoxyphenyl)-3-{[2-(2-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4017424.png)
![3-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4017425.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017446.png)
![2-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4017454.png)